1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine is a chemical compound with the molecular formula C11H13F2N3 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a difluoro-substituted indazole ring attached to a propan-2-amine group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine involves several stepsThe final step involves the attachment of the propan-2-amine group . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Scientific Research Applications
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(5,6-Difluoro-3-methyl-1H-indazol-1-yl)propan-2-amine can be compared with other indazole derivatives, such as:
1-(5,6-Difluoro-1H-indazol-1-yl)propan-2-amine: Similar structure but lacks the methyl group.
1-(3-Methyl-1H-indazol-1-yl)propan-2-amine: Similar structure but lacks the difluoro groups.
1-(5,6-Dimethyl-1H-indazol-1-yl)propan-2-amine: Similar structure but has additional methyl groups instead of fluorine.
These comparisons highlight the unique properties of this compound, particularly its difluoro and methyl substitutions, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H13F2N3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(5,6-difluoro-3-methylindazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H13F2N3/c1-6(14)5-16-11-4-10(13)9(12)3-8(11)7(2)15-16/h3-4,6H,5,14H2,1-2H3 |
InChI Key |
DRLGTCNDEBEPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.